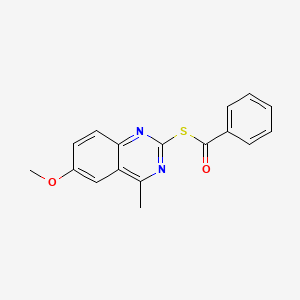

S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(6-Methoxy-4-methylquinazolin-2-yl) benzenecarbothioate is a synthetic organic compound featuring a quinazoline core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 6- and 4-positions, respectively. The benzenecarbothioate moiety is attached via a sulfur atom at the 2-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate typically involves the reaction of 6-methoxy-4-methylquinazoline with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring or the benzenecarbothioate moiety are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Substitution: Various halogenating agents, nucleophiles; reactions are often performed in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of quinazoline N-oxides or sulfoxides.

Reduction: Formation of reduced quinazoline derivatives or thiols.

Substitution: Formation of substituted quinazoline or benzenecarbothioate derivatives.

Scientific Research Applications

Chemistry: S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using computational methods and biochemical assays to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfur-containing heterocyclic derivatives. Below is a comparative analysis with structurally analogous compounds from the provided evidence (primarily and ).

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent additions to quinazoline core.

†Predicted using analog data (methoxy reduces LogP vs. chloro).

‡Estimated from similar chlorinated aromatics.

Key Observations

Substituent Effects on Lipophilicity: The chloro-substituted analog (XLogP3 = 7.7) exhibits higher lipophilicity than the target compound (estimated XLogP3 ~6.5), as chloro groups are more hydrophobic than methoxy. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Structural Complexity and Binding Potential: Compounds with phenothiazine backbones (e.g., C₂₇H₁₆ClN₃OS₂ ) have extended π-conjugated systems, which could enhance interactions with aromatic residues in enzyme binding pockets.

Molecular Weight and Drug-Likeness: The target compound (MW ~377) falls within the acceptable range for oral bioavailability (Rule of Five: MW < 500), whereas the phenothiazine derivatives (MW > 400) may face challenges in pharmacokinetics.

Sulfur Reactivity :

- The thiadiazole-thione derivative (C₉H₆N₂S₃ ) contains multiple reactive sulfur atoms, which could confer redox activity or susceptibility to metabolic degradation.

Biological Activity

Overview of S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate

This compound is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific modifications in the structure of this compound may enhance or alter these activities.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have shown the ability to inhibit various cancer cell lines by interfering with cell signaling pathways. For instance, quinazoline-based inhibitors can target receptor tyrosine kinases (RTKs), which are often overexpressed in cancers.

Case Study: Quinazoline Derivatives in Cancer Treatment

Research has demonstrated that quinazoline derivatives can effectively inhibit the proliferation of cancer cells. In a study involving a series of synthesized quinazoline compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Quinazolines also exhibit significant antimicrobial activity. The presence of functional groups like thioates can enhance this property by increasing lipophilicity, allowing better membrane penetration.

Research Findings

In vitro studies have shown that quinazoline derivatives possess activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar thioester functionalities have been reported to exhibit minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

Example Study

A recent study evaluated the anti-inflammatory effects of a series of quinazoline derivatives in a murine model of inflammation. The results indicated a significant reduction in paw edema and pro-inflammatory markers, suggesting that this compound could possess similar properties.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C17H14N2O2S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate |

InChI |

InChI=1S/C17H14N2O2S/c1-11-14-10-13(21-2)8-9-15(14)19-17(18-11)22-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI Key |

CPBBNSZJGREQOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)SC(=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.